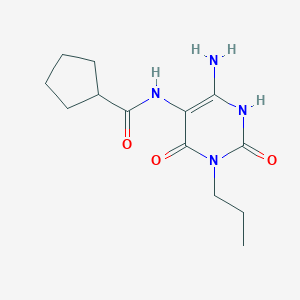
N-(6-amino-2,4-dioxo-3-propyl-1H-pyrimidin-5-yl)cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-amino-2,4-dioxo-3-propyl-1H-pyrimidin-5-yl)cyclopentanecarboxamide, also known as CPP-ACP, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPP-ACP is a bioactive peptide that is derived from casein, a protein found in milk. It has been shown to have a wide range of biological activities, including anti-caries, remineralization, and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of N-(6-amino-2,4-dioxo-3-propyl-1H-pyrimidin-5-yl)cyclopentanecarboxamide is not fully understood, but it is believed to work by binding to tooth enamel and forming a protective layer that helps to prevent demineralization. It also promotes the deposition of minerals, such as calcium and phosphate, onto the tooth surface, which helps to remineralize the enamel. Additionally, N-(6-amino-2,4-dioxo-3-propyl-1H-pyrimidin-5-yl)cyclopentanecarboxamide has been shown to disrupt the cell membrane of bacteria, leading to cell death.
Efectos Bioquímicos Y Fisiológicos
N-(6-amino-2,4-dioxo-3-propyl-1H-pyrimidin-5-yl)cyclopentanecarboxamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-caries and remineralization properties, it has been shown to have anti-inflammatory and antioxidant effects. It has also been investigated for its potential to prevent osteoporosis and improve bone density.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(6-amino-2,4-dioxo-3-propyl-1H-pyrimidin-5-yl)cyclopentanecarboxamide in lab experiments is its relatively low cost compared to other bioactive peptides. Additionally, it is readily available and easy to synthesize. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to design experiments to investigate its effects.
Direcciones Futuras
There are many potential future directions for research on N-(6-amino-2,4-dioxo-3-propyl-1H-pyrimidin-5-yl)cyclopentanecarboxamide. One area of interest is exploring its potential applications in other fields, such as medicine and agriculture. It has been shown to have antimicrobial properties against a wide range of bacteria, which could make it useful in the development of new antibiotics. Additionally, it has been investigated for its potential to improve plant growth and yield. Further research is needed to fully understand the mechanisms underlying these effects and to determine the optimal conditions for their use.
Conclusion
N-(6-amino-2,4-dioxo-3-propyl-1H-pyrimidin-5-yl)cyclopentanecarboxamide is a bioactive peptide that has shown promise for its potential applications in dentistry, medicine, and agriculture. Its anti-caries and remineralization properties make it an attractive candidate for the prevention and treatment of dental caries, while its antimicrobial properties and potential use as an antibiotic make it a promising area of research for the development of new drugs. Further research is needed to fully understand its mechanisms of action and to explore its potential applications in other fields.
Aplicaciones Científicas De Investigación
N-(6-amino-2,4-dioxo-3-propyl-1H-pyrimidin-5-yl)cyclopentanecarboxamide has been extensively studied for its potential applications in dentistry, specifically in the prevention and treatment of dental caries. It has been shown to inhibit the growth of cariogenic bacteria, such as Streptococcus mutans, and enhance the remineralization of tooth enamel. N-(6-amino-2,4-dioxo-3-propyl-1H-pyrimidin-5-yl)cyclopentanecarboxamide has also been investigated for its antimicrobial properties against other bacteria, including Helicobacter pylori and Escherichia coli.
Propiedades
Número CAS |
152529-70-9 |
|---|---|
Nombre del producto |
N-(6-amino-2,4-dioxo-3-propyl-1H-pyrimidin-5-yl)cyclopentanecarboxamide |
Fórmula molecular |
C13H20N4O3 |
Peso molecular |
280.32 g/mol |
Nombre IUPAC |
N-(6-amino-2,4-dioxo-3-propyl-1H-pyrimidin-5-yl)cyclopentanecarboxamide |
InChI |
InChI=1S/C13H20N4O3/c1-2-7-17-12(19)9(10(14)16-13(17)20)15-11(18)8-5-3-4-6-8/h8H,2-7,14H2,1H3,(H,15,18)(H,16,20) |
Clave InChI |
YHUKSBZTJSINBW-UHFFFAOYSA-N |
SMILES |
CCCN1C(=O)C(=C(NC1=O)N)NC(=O)C2CCCC2 |
SMILES canónico |
CCCN1C(=O)C(=C(NC1=O)N)NC(=O)C2CCCC2 |
Sinónimos |
Cyclopentanecarboxamide, N-(4-amino-1,2,3,6-tetrahydro-2,6-dioxo-1-propyl-5-pyrimidinyl)- |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


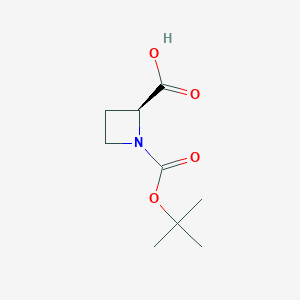

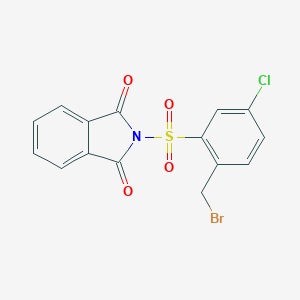
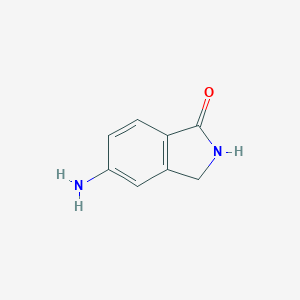
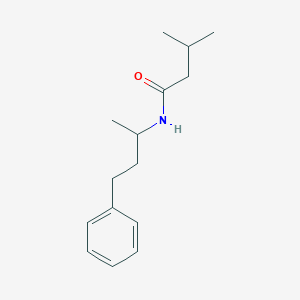
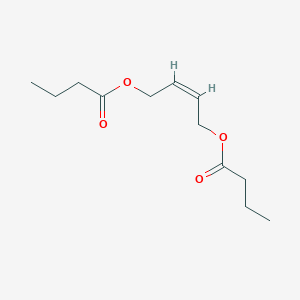
![3-(1H-Benzoimidazol-2-yl)-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylamine](/img/structure/B131741.png)
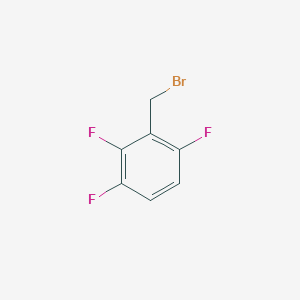
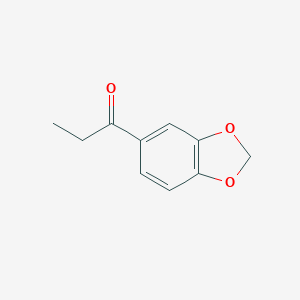
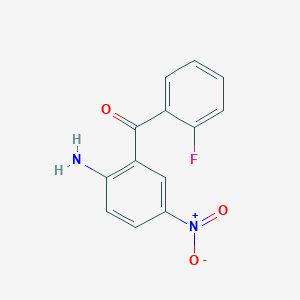
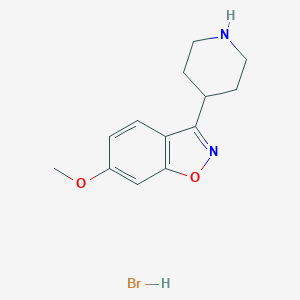
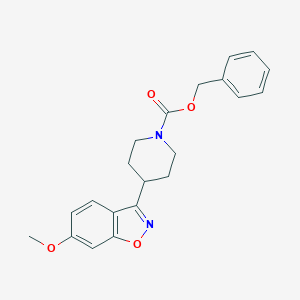
![Methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B131752.png)